molecular formula C8H14N2 B15295429 Octahydroindolizin-3-imine

Octahydroindolizin-3-imine

Cat. No.: B15295429
M. Wt: 138.21 g/mol
InChI Key: VNJHIPCVZNOPEN-UHFFFAOYSA-N
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Description

Octahydroindolizin-3-imine is a nitrogen-containing heterocyclic compound It is characterized by its unique structure, which includes an indolizine ring system that is fully saturated, resulting in an octahydro configuration

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Octahydroindolizin-3-imine typically involves the condensation of a primary amine with an aldehyde or ketone, followed by cyclization. One common method is the reduction of the corresponding imine precursor using a reducing agent such as sodium cyanoborohydride (NaCNBH3) under slightly acidic conditions . The reaction is often catalyzed by acids to enhance the rate of imine formation .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yields. The use of microwave reactors has also been explored to increase efficiency and yield .

Chemical Reactions Analysis

Types of Reactions: Octahydroindolizin-3-imine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its fully saturated indolizine ring system, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C8H14N2

Molecular Weight

138.21 g/mol

IUPAC Name

2,5,6,7,8,8a-hexahydro-1H-indolizin-3-imine

InChI

InChI=1S/C8H14N2/c9-8-5-4-7-3-1-2-6-10(7)8/h7,9H,1-6H2

InChI Key

VNJHIPCVZNOPEN-UHFFFAOYSA-N

Canonical SMILES

C1CCN2C(C1)CCC2=N

Origin of Product

United States

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